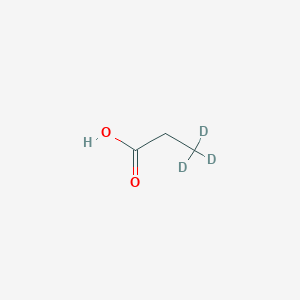

プロパン酸-3,3,3-d3

説明

"Propanoic acid-3,3,3-d3" is a deuterated form of propanoic acid. It is an important compound in organic chemistry and is used in various chemical and biological research studies.

Synthesis Analysis

- The synthesis of compounds related to propanoic acid typically involves complex organic reactions, often requiring precise conditions for successful yield.

Molecular Structure Analysis

- The molecular structure of propanoic acid and its derivatives has been extensively studied using various spectroscopic methods. For instance, Arslan, Algül, and Onkol (2008) used vibrational spectroscopy and density functional theory to analyze the structure of a similar compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (Arslan, Algül, & Onkol, 2008).

Chemical Reactions and Properties

- Propanoic acid derivatives show a range of chemical behaviors. For example, Nkansah et al. (2009) studied the conformational preferences of 3-(dimethylazinoyl)propanoic acid, highlighting the compound's behavior in different solvents and pH conditions (Nkansah et al., 2009).

- Pelc et al. (2004) investigated the fragmentation of propanoic acid by subexcitation electrons, demonstrating the molecule's potential for decomposition in the presence of slow electrons (Pelc et al., 2004).

Physical Properties Analysis

- The physical properties of propanoic acid and its derivatives, such as boiling point, melting point, and solubility, are influenced by the compound's molecular structure. For example, Imtiaz-ud-Din et al. (2002) described the structure of 2-methyl-3-phenyl-3-[(tri-p-tolyl)germyl] propanoic acid, highlighting its unique geometric properties (Imtiaz-ud-Din et al., 2002).

- Schuhmacher et al. (2005) developed a method for the determination of 1,3-dichloro-2-propanol in water, demonstrating the compound's physical behavior in aquatic environments (Schuhmacher et al., 2005).

科学的研究の応用

安定同位体標識

プロパン酸-3,3,3-d3は、安定同位体標識された化合物です . 安定同位体は非放射性であり、取り扱いも安全で、研究や医療検査の様々な分野で頻繁に使用されています。 安定同位体は、代謝研究において特に有用であり、科学者はそれらをトレーサーとして使用して、生物系における化合物の経路と変換を追跡することができます .

プロピオン酸の生物学的生産

This compoundは、プロピオン酸菌や一部の嫌気性細菌を用いて生物学的に生産することができます . 微生物と再生可能バイオマスを用いたこの生物学的アプローチは、経済的な利点とグリーンテクノロジーとの整合性から注目を集めています .

抗菌および抗炎症剤

プロピオン酸とその誘導体には、this compoundも含まれ、一般的に安全(GRAS)と認められている食品添加物であり、抗菌剤および抗炎症剤として使用されています . それらは、サルモネラ属、大腸菌O157:H7、リステリア・モノサイトゲネスなどの微生物に対して効果があります .

除草剤

プロピオン酸は、その同位体標識された形態を含む、除草剤として使用されています . それは、望ましくない植物の成長を抑制することができ、農業用途で有用です .

食品保存料

プロピオン酸とその塩は、this compoundを含む、食品保存料として使用されています . それらは、食品の収穫前および収穫後の微生物による汚染を抑制することができます

Safety and Hazards

Propanoic acid-3,3,3-d3 should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting the substance in eyes, on skin, or on clothing. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

作用機序

Target of Action

Propanoic acid-3,3,3-d3, also known as deuterated propionic acid, is a variant of propionic acid where three hydrogen atoms are replaced by deuterium . Propionic acid is known to have antimicrobial properties and is used as a food preservative . It is generally recognized as safe (GRAS) by the FDA .

Mode of Action

The mode of action of propionic acid and its deuterated variant involves interaction with microbial metabolic pathways. Propionic acid’s antibacterial and preservative activities stem from this metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Biochemical Pathways

Propionic acid and its deuterated variant are involved in various biochemical pathways. For instance, propionic acid is a key intermediate in the metabolism of carbohydrates and lipids. Additionally, it is also involved in the biosynthesis of amino acids .

Pharmacokinetics

Deuterium is a stable isotope of hydrogen that forms stronger bonds with carbon than hydrogen does, which can slow down metabolic processes and potentially increase the bioavailability of the compound .

Result of Action

The primary result of the action of Propanoic acid-3,3,3-d3 is its antimicrobial effect, which is utilized in its role as a food preservative. By interfering with the metabolic processes of microorganisms, it inhibits their growth and proliferation .

特性

IUPAC Name |

3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440947 | |

| Record name | Propanoic acid-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55577-88-3 | |

| Record name | Propanoic acid-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55577-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

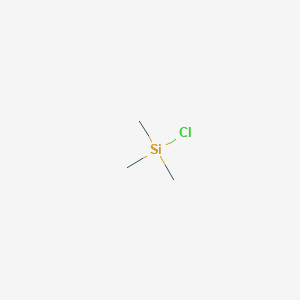

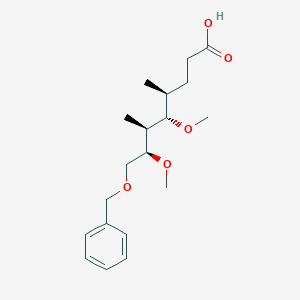

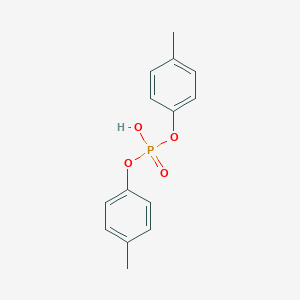

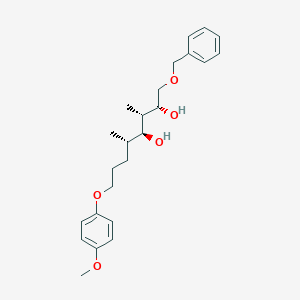

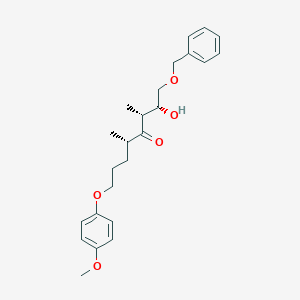

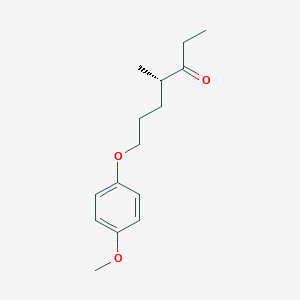

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

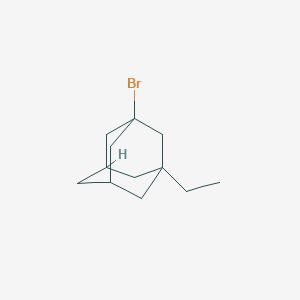

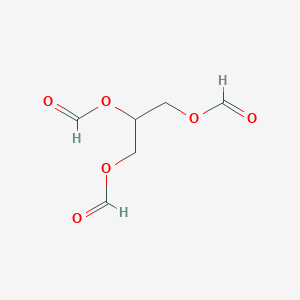

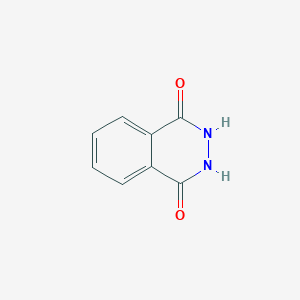

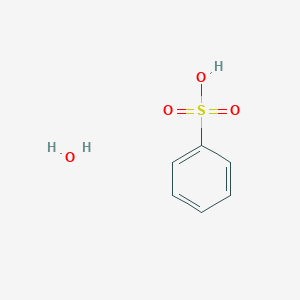

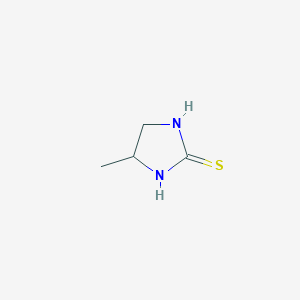

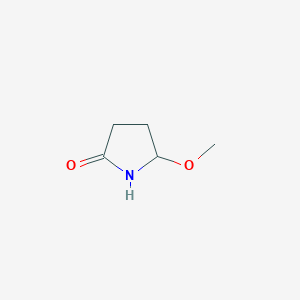

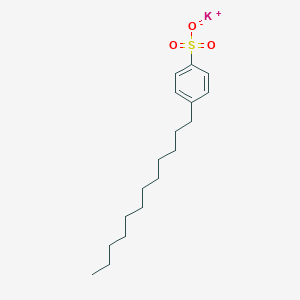

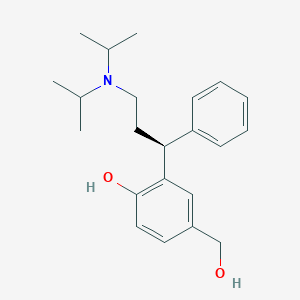

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。